![molecular formula C11H12N2O B12827961 2-Propylcyclohepta[d]imidazol-4(3H)-one](/img/structure/B12827961.png)
2-Propylcyclohepta[d]imidazol-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylcyclohepta[d]imidazol-4(3H)-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylcyclohepta[d]imidazol-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted cycloheptanone with an appropriate amine and a dehydrating agent. The reaction is usually carried out under reflux conditions with a solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Propylcyclohepta[d]imidazol-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Propylcyclohepta[d]imidazol-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of 2-Propylcyclohepta[d]imidazol-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylimidazole: Known for its antifungal and antibacterial properties.
2-Methylimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Benzimidazole: Widely used in medicinal chemistry for its broad spectrum of biological activities.
Uniqueness
2-Propylcyclohepta[d]imidazol-4(3H)-one stands out due to its unique cycloheptane ring fused with the imidazole core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
2-propyl-1H-cyclohepta[d]imidazol-4-one |
InChI |
InChI=1S/C11H12N2O/c1-2-5-10-12-8-6-3-4-7-9(14)11(8)13-10/h3-4,6-7H,2,5H2,1H3,(H,12,13) |
Clave InChI |
XISRXWWPTFOXPO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=C(N1)C=CC=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(but-2-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B12827898.png)

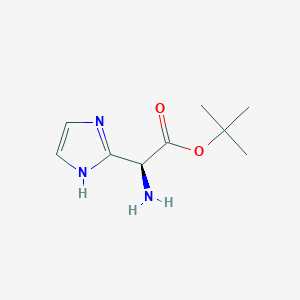
![1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B12827915.png)
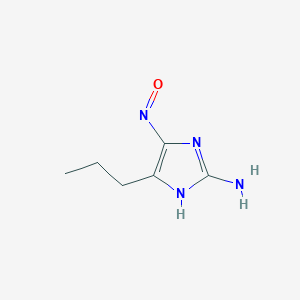
![[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12827931.png)
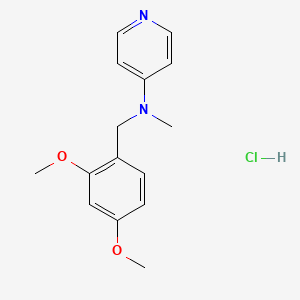
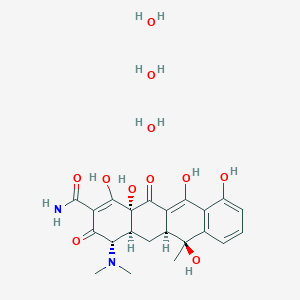
![(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride](/img/structure/B12827964.png)
![2-[4-[2-[[1-[[10-(4-aminobutyl)-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12827968.png)
![N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B12827973.png)
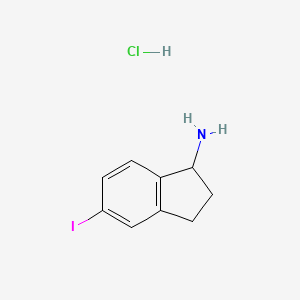
![4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid](/img/structure/B12827977.png)
![Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12827981.png)
